molecular formula C26H33N3O9-2 B194479 Cinepazide maleate CAS No. 26328-04-1

Cinepazide maleate

Katalognummer B194479
CAS-Nummer: 26328-04-1
Molekulargewicht: 533.6 g/mol
InChI-Schlüssel: XSTJTOKYCAJVMJ-GVTSEVKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cinepazide maleate is a vasodilator used clinically in China for the treatment of cardiovascular, cerebrovascular, and peripheral vascular diseases . It is thought to act as a potentiator of adenosine A2 receptors and has also been characterized as a calcium channel blocker .


Synthesis Analysis

Cinepazide maleate can be synthesized from ethyl chlorocarbonate activation and (E) 3,4,5-trimethoxycinnamylic acid . An improved synthesis method involves several steps including preparing chloracetyl tetrohydropyrrole, preparing 1-[(1-tetrahydropyrrylcarbonyl)methyl]-4-(3,4,5-trimethoxylcinnamoyl)-piperazidine, and finally preparing 1-[(1-tetrahydropyrrylcarbonyl)methyl]-4-(3,4,5-trimethoxylcinnamoyl)-piperazidine maleate .


Molecular Structure Analysis

The molecular formula of Cinepazide maleate is C26H35N3O9 . The exact mass is not available, but the molecular weight is 533.57 . The InChI key is XSTJTOKYCAJVMJ-GVTSEVKNSA-N .


Chemical Reactions Analysis

There is limited information available on the chemical reactions of Cinepazide maleate .


Physical And Chemical Properties Analysis

Cinepazide maleate is a solid powder . It is soluble in DMSO, EtOH, and H2O . It should be stored dry, dark, and at 0 - 4 C for short term or -20 C for long term .

Wissenschaftliche Forschungsanwendungen

1. Treatment of Acute Ischemic Stroke

  • Summary of Application : Cinepazide maleate has been shown to improve the cerebral collateral circulation and further reduce disability in stroke patients .
  • Methods of Application : Patients with acute ischemic stroke were administered an intravenous infusion of 320 mg cinepazide maleate or placebo once daily for 14 days . All patients were also administered basic therapy (citicoline sodium) .
  • Results : The proportion of patients with a modified Rankin scale (mRS) ≤2 on day 90 was significantly higher in the cinepazide maleate group than in the control group (60.9% vs. 50.1%; p = 0.0004) . Moreover, the proportion of patients with a Barthel Index of ≥95 on day 90 was also significantly higher in the cinepazide maleate group than in the control group (53.4% vs. 46.7%; p = 0.0230) .

2. Improvement of Cognitive Function in Diabetic Rats with Chronic Cerebral Hypoperfusion

  • Summary of Application : Cinepazide maleate has been found to improve cognitive function and protect hippocampal neurons in diabetic rats with chronic cerebral hypoperfusion .
  • Methods of Application : A rat model of chronic cerebral hypoperfusion was developed by permanent occlusion of bilateral common carotid arteries in high-fat diet-fed rats injected with low-dose streptozotocin . The rats were then administered with 10 mg/kg cinepazide maleate or saline daily for 14 days .
  • Results : Neuronal damage in the rats was associated with increased expression of glial fibrillary acidic protein (GFAP) and β-secretase 1 (BACE1), but decreased expression of choline acetyltransferase (ChAT). Moreover, the levels of all these proteins were significantly alleviated by cinepazide maleate treatment .

3. Treatment of Cardiovascular and Cerebrovascular Diseases

  • Summary of Application : Cinepazide maleate is a vasodilator used in China for the treatment of cardiovascular and cerebrovascular diseases .
  • Results : While specific results can vary depending on the disease being treated, cinepazide maleate generally works by potentiating A2 adenosine receptors, which can help to improve blood flow .

4. Treatment of Peripheral Vascular Diseases

  • Summary of Application : Cinepazide maleate is used in China for the treatment of peripheral vascular diseases .
  • Results : While specific results can vary depending on the disease being treated, cinepazide maleate generally works by potentiating A2 adenosine receptors, which can help to improve blood flow .

Safety And Hazards

Cinepazide maleate is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name

(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b7-6+;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTJTOKYCAJVMJ-GVTSEVKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinepazide maleate

CAS RN

26328-04-1, 28044-44-2
Record name Cinepazide maleate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026328041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((Pyrrolidin-1-ylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028044442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 26328-04-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-oxo-2-pyrrolidin-1-ylethyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine monomaleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-[(pyrrolidin-1-ylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINEPAZIDE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y35B3VA60V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinepazide maleate
Reactant of Route 2
Cinepazide maleate
Reactant of Route 3
Reactant of Route 3
Cinepazide maleate
Reactant of Route 4
Reactant of Route 4
Cinepazide maleate
Reactant of Route 5
Cinepazide maleate
Reactant of Route 6
Reactant of Route 6
Cinepazide maleate

Citations

For This Compound
317
Citations
J Ni, H Chen, G Chen, Y Ji, F Yi, Z Zhang, Y Yang, J Wu… - BMC neurology, 2020 - Springer
… of cinepazide maleate injection for … cinepazide maleate injection in China, the present study was designed to evaluate and further confirm the efficacy and safety of cinepazide maleate …
Number of citations: 6 link.springer.com
J Zhao, Y Song, H Wang, Y Sun, M Liu, C Lu… - … of Chromatography B, 2014 - Elsevier
… to quantify cinepazide maleate, a calcium blocker, in rat plasma. Cinepazide maleate and … The accuracy of cinepazide maleate was within ±15% of the theoretical value. The assay …
Number of citations: 9 www.sciencedirect.com
J Zhao, Y Bai, C Zhang, X Zhang, YX Zhang… - Neurological …, 2014 - Springer
Our previous study showed that cinepazide maleate (CM) was as effective and safe as mildronate in the treatment of acute ischemic stroke in a randomized, double-blind, active-…
Number of citations: 18 link.springer.com
Z Cai, H Zhang, H Song, Y Piao… - Experimental and …, 2020 - spandidos-publications.com
… cinepazide maleate on SAH (8,9). Therefore, the SAH animal model was established in this study. Edaravone combined with cinepazide maleate … cinepazide maleate on SAH nerve. …
Number of citations: 10 www.spandidos-publications.com
J Zhang, X Zhang, Y Shang, L Zhang - … -Based Complementary and …, 2021 - hindawi.com
… To further clarify the clinical effect of cinepazide maleate on patients with severe cerebral hemorrhage, this paper explored the effect of cinepazide maleate on serum inflammatory factor …
Number of citations: 4 www.hindawi.com
D Li, S Zhao, B Zhu, W Zhao, Y Ding… - Drug Development …, 2023 - Wiley Online Library
… This study aimed to investigate the therapeutic effects of cinepazide maleate (CM) on spinal cord injury (SCI) in rats, thereby providing an experimental basis for the use of CM as a …
Number of citations: 2 onlinelibrary.wiley.com
Y Li, T Zhang, X Zhang, W Zou, X Gong… - Biological and …, 2017 - jstage.jst.go.jp
… Furthermore, we examined the effect of cinepazide maleate (CM) on cognitive deficits and brain … To determine the effects of the vasodilator cinepazide maleate (CM) on cognitive deficits …
Number of citations: 14 www.jstage.jst.go.jp
Z Xiaowen, SUN Jingmeng, W Zhuoming, N Jintao… - Herald of …, 2021 - yydbzz.com
… 马来酸桂哌齐特脂质体(cinepazide maleate liposomesꎬ CM-Lip)的制备工艺ꎬ并进一步进行验证和… 11 In vitro release profile of cinepazide maleate suspension and cinepazide maleate …
Number of citations: 1 www.yydbzz.com
C LIU, W Feng-yan - Chinese Journal of Contemporary Neurology & …, 2013 - cjcnn.org
… was statistically significant (cinepazide maleate group t = 4.364, … groups continously declined (cinepazide maleate group t = 5.793… It was suggested that cinepazide maleate can replace …
Number of citations: 4 cjcnn.org
Q Guan, Y LI, L Jin, Z Nie - Chinese Journal of Behavioral …, 2014 - pesquisa.bvsalud.org
Objective To dynamically monitor the effect of Cinepazide maleate (CM) on ischemic region of the brain and to elucidate the neuroprotection of CM on acute cerebral ischemic rat model …
Number of citations: 2 pesquisa.bvsalud.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.